molecular formula C9H8N2O2 B11914376 2-Aminoindolizine-1-carboxylic acid

2-Aminoindolizine-1-carboxylic acid

Cat. No.: B11914376
M. Wt: 176.17 g/mol
InChI Key: VTJDALRERPFOKK-UHFFFAOYSA-N
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Description

2-Aminoindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindolizine-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid esters with suitable reagents can lead to the formation of indolizine derivatives . Another method involves the use of palladium-catalyzed reactions, which have been shown to efficiently produce indolizine compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-Aminoindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities . The presence of the carboxamide moiety in the compound enhances its binding affinity to these targets, leading to significant biological outcomes.

Comparison with Similar Compounds

  • Indole-2-carboxylic acid
  • Indole-3-carboxylic acid
  • Indolizine-3-carboxylic acid

Comparison: 2-Aminoindolizine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the amino group at the 2-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological and chemical properties. For instance, while indole-2-carboxylic acid and indole-3-carboxylic acid are well-known for their biological activities, the addition of the amino group in this compound enhances its potential for therapeutic applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-aminoindolizine-1-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c10-6-5-11-4-2-1-3-7(11)8(6)9(12)13/h1-5H,10H2,(H,12,13)

InChI Key

VTJDALRERPFOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)N)C(=O)O

Origin of Product

United States

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